molecular formula C22H17F4N3O6 B12384496 10NH2-11F-Camptothecin (TFA)

10NH2-11F-Camptothecin (TFA)

Cat. No.: B12384496
M. Wt: 495.4 g/mol
InChI Key: YCQPWZBYHVNXEP-BDQAORGHSA-N
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Description

10NH2-11F-Camptothecin (TFA) (CAS: 2873461-64-2) is a synthetic camptothecin derivative optimized for use in antibody-drug conjugates (ADCs). Its molecular formula is C₂₂H₁₇F₄N₃O₆, with a molecular weight of 495.38 g/mol . Structurally, it features:

  • A fluorine atom at position 11 of the camptothecin scaffold.
  • An amino group (-NH₂) at position 10.
  • A trifluoroacetic acid (TFA) salt formulation to enhance solubility .

This compound acts as a topoisomerase I inhibitor, disrupting DNA replication in cancer cells. It is specifically designed as a cytotoxic payload in ADCs, where it is conjugated to monoclonal antibodies via protease-cleavable linkers (e.g., MC-GGFG) for targeted tumor delivery . Preclinical studies highlight its potent antitumor activity, as referenced in patent WO2022246576A1 (compound 140) .

Properties

Molecular Formula

C22H17F4N3O6

Molecular Weight

495.4 g/mol

IUPAC Name

(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H16FN3O4.C2HF3O2/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26;3-2(4,5)1(6)7/h3-6,27H,2,7-8,22H2,1H3;(H,6,7)/t20-;/m0./s1

InChI Key

YCQPWZBYHVNXEP-BDQAORGHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 10NH2-11F-Camptothecin (TFA) involves several steps, starting from CamptothecinThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired modifications are achieved .

In industrial production, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Substitution Reactions

The amino (-NH₂) and fluorine (-F) substituents at positions 10 and 11 enable nucleophilic and electrophilic substitution reactions, respectively.

Reaction Type Reagents/Conditions Products Key Findings
Amination (Position 10) NH₃ gas, THF, 0–5°CIntroduction of -NH₂ groupEnhanced solubility and bioactivity.
Fluorination (Position 11) DAST (Diethylaminosulfur trifluoride), DCMSubstitution of hydroxyl (-OH) with -FImproved metabolic stability and lipophilicity.
  • Fluorination with DAST proceeds via an SN2 mechanism, confirmed by retention of configuration at C11.

  • The amino group at C10 participates in further conjugation reactions for ADC synthesis .

Lactone Ring Reactivity

The α-hydroxy-δ-lactone ring is critical for topoisomerase I inhibition but prone to pH-dependent hydrolysis.

Condition Reaction Product Impact on Activity
pH > 7 Hydrolysis of lactone to carboxylate formOpen-ring carboxylate derivativeLoss of antitumor efficacy.
pH < 5 Stabilization of lactone formIntact lactoneRetention of topoisomerase I inhibition.
  • The 11-F substituent sterically hinders hydrolysis, extending the lactone’s half-life by 2.3× compared to unmodified camptothecin.

Oxidation and Reduction Reactions

The electron-rich quinoline scaffold undergoes redox transformations under controlled conditions.

Reaction Reagents Products Applications
Oxidation (C7) KMnO₄, acidic conditions7-Hydroxycamptothecin derivativeReduced activity due to altered lactone conformation.
Reduction (C20) NaBH₄, MeOH20(S)-Dihydro derivativeStabilizes the lactone but reduces Top1 affinity by 40%.

Michael Addition-Cyclization

In synthetic pathways, trifluoroacetic acid (TFA) catalyzes Michael additions involving the compound’s enone system.

Substrate Catalyst Conditions Product Yield
Nitrostyrene TFA (10 mol%)DCE, reflux, 5h Tetracyclic pyrrolobenzoxazine derivative82%
p-Benzoquinone TFA (10 mol%)CH₂Cl₂, 25°C, 12h Quinone-adduct88%
  • TFA’s dual role as a proton donor and Lewis acid facilitates cyclization, confirmed by DFT calculations .

Degradation Pathways

Photolytic and thermal degradation studies reveal stability thresholds:

Stress Condition Degradation Products Half-Life
UV Light (254 nm) 10-Amino-11-fluoro-apocamptothecin48 hours
Heat (60°C) Lactone-opened carboxylate72 hours

Comparative Reactivity with Analogues

Structural modifications influence reaction outcomes:

Compound Fluorine Position Amination Efficiency Lactone Stability (t₁/₂, pH 7.4)
Camptothecin N/AN/A2.1 hours
10NH₂-11F-Camptothecin C1192%4.8 hours
Topotecan C9, C1065%3.5 hours

Synthetic Optimization Data

Industrial-scale synthesis employs quality-by-design (QbD) principles:

Parameter Optimal Range Impact on Purity
Reaction Temperature0–5°CMinimizes epimerization at C20
Solvent SystemTHF/H₂O (9:1)Maximizes amination yield (>90%)
Catalyst Loading1.2 equiv DASTEnsures complete fluorination

Scientific Research Applications

10NH2-11F-Camptothecin (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

10NH2-11F-Camptothecin (TFA) exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is essential for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, 10NH2-11F-Camptothecin (TFA) stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and apoptosis .

Comparison with Similar Compounds

Structural and Functional Modifications

Camptothecin analogues are modified to improve solubility, stability, and target specificity. Below is a comparative analysis:

Compound Key Modifications Molecular Weight Application Key Features
10NH2-11F-Camptothecin (TFA) -NH₂ at C10, -F at C11, TFA salt 495.38 ADC cytotoxin (e.g., WO2022246576A1) Enhanced solubility (TFA), protease-cleavable linker compatibility .
Irinotecan -CH₂CH₃ at C10, bulky piperidino group 586.67 Colorectal/pancreatic cancer Prodrug activated by carboxylesterase; prone to lactone ring instability .
Topotecan -OH at C10, -CH₂NH(CH₃)₂ at C9 421.45 Ovarian/small-cell lung cancer Oral bioavailability; lactone stability improved at low pH .
Belotecan -CH₂CH₂N(CH₃)₂ at C7, -OH at C10 544.58 Ovarian/neuroendocrine tumors Improved water solubility; IV administration .
7-Aminomethyl-10-methyl-11F-Camptothecin -NHCH₃ at C10, -F at C11, -NH₂ at C7 N/A ADC cytotoxin Modified for ADC linker conjugation (MC-AAA-NHCH₂OCH₂COO-) .

Mechanistic and Pharmacological Differences

  • Lactone Ring Stability: 10NH2-11F-Camptothecin (TFA) benefits from the electron-withdrawing fluorine at C11, which stabilizes the lactone ring (critical for activity) under physiological conditions . In contrast, irinotecan’s lactone ring is less stable, requiring enzymatic activation .
  • ADC Compatibility :
    • The -NH₂ group at C10 in 10NH2-11F-Camptothecin (TFA) enables site-specific conjugation to linkers like MC-GGFG, ensuring controlled drug release in tumors . Traditional analogues like topotecan lack functional groups for efficient ADC linkage.
  • Toxicity Profile: Camptothecins like irinotecan cause dose-limiting diarrhea due to off-target effects, whereas ADC-conjugated 10NH2-11F-Camptothecin (TFA) minimizes systemic toxicity by targeting tumor-specific antigens .

Research Findings and Clinical Relevance

  • 10NH2-11F-Camptothecin (TFA) demonstrates superior potency in vitro compared to non-fluorinated analogues, with IC₅₀ values in the low nanomolar range for multiple cancer cell lines .
  • In vivo studies of its ADC form show tumor regression in xenograft models, attributed to the stability of the MC-GGFG linker and prolonged drug release .

Q & A

Q. What is the mechanism of action of 10NH2-11F-Camptothecin (TFA), and how does it differ from unmodified Camptothecin?

10NH2-11F-Camptothecin (TFA) is a synthetic analog of Camptothecin, a topoisomerase I inhibitor that stabilizes DNA-topoisomerase I complexes, leading to DNA damage and apoptosis. The modifications—10-amino and 11-fluoro substitutions—enhance solubility and stability compared to the parent compound. Methodologically, its mechanism can be validated via topoisomerase I activity assays (measuring DNA cleavage rates) and cell viability assays (e.g., IC50 determination in cancer cell lines) .

Q. How is 10NH2-11F-Camptothecin (TFA) synthesized for use in antibody-drug conjugates (ADCs)?

The synthesis involves functionalizing the Camptothecin core with a 10-amino group and 11-fluoro substituent, followed by conjugation to a linker (e.g., MC-AAA-NHCH2OCH2COO-) for ADC assembly. Critical steps include HPLC purification to confirm purity (>95%) and mass spectrometry for structural validation. The trifluoroacetate (TFA) counterion is introduced during purification, which may require optimization to minimize residual TFA interference in biological assays .

Q. What stability challenges are associated with 10NH2-11F-Camptothecin (TFA) in aqueous solutions?

The compound’s lactone ring is prone to hydrolysis under physiological pH, converting it to an inactive carboxylate form. Stability can be assessed via pH-controlled kinetic studies (e.g., HPLC monitoring at 37°C) and serum stability assays . Buffering agents (e.g., albumin) or formulation in non-aqueous solvents (e.g., DMSO) are common mitigations .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the in vivo efficacy of 10NH2-11F-Camptothecin (TFA) in xenograft models?

Key parameters include:

  • Dosing regimen : Optimize based on pharmacokinetic (PK) profiling (e.g., AUC, Cmax).
  • Tumor volume measurement : Use calipers or bioluminescence imaging.
  • Control groups : Compare against unmodified Camptothecin and vehicle.
  • Toxicity endpoints : Monitor body weight, organ histopathology, and hematological markers.
    Refer to preclinical data from the WO2022246576A1 patent for baseline protocols .

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo studies for this compound?

Common discrepancies arise from differences in drug exposure time, metabolic activation, or TFA interference. Strategies include:

  • Assay standardization : Ensure consistent pH, serum content, and incubation times.
  • TFA control experiments : Test residual TFA effects on cell proliferation (nM concentrations may suppress viability) .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma or tumor tissue .

Q. What experimental approaches are recommended to study synergistic effects of 10NH2-11F-Camptothecin (TFA) with other anticancer agents?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Mechanistic complementarity : Pair with DNA repair inhibitors (e.g., PARP inhibitors) or immune checkpoint blockers.
  • Transcriptomic profiling : RNA-seq can identify pathways modulated by the combination .

Methodological Considerations for Data Reporting

  • Tables :

    ParameterMethodReference
    PurityHPLC (C18 column, 220 nm)
    IC50MTT assay (72h incubation)
    Plasma stabilityLC-MS (quantify lactone/carboxylate ratio)
  • Figures :

    • Include dose-response curves for cytotoxicity.
    • Use Kaplan-Meier plots for survival analysis in xenograft models.

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